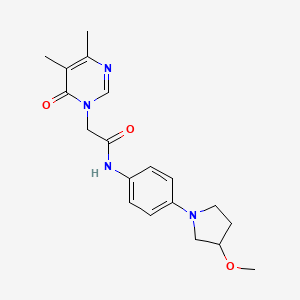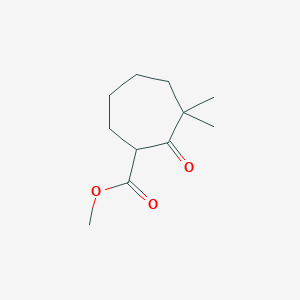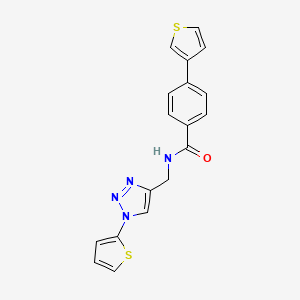
N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide, also known as MNBSA, is a chemical compound that has gained significant attention in scientific research due to its potential as a useful tool in studying various biological processes. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects, making it a valuable addition to laboratory experiments.
Mechanism of Action
N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide acts as a selective inhibitor of PKC by binding to the enzyme's active site. This binding prevents the enzyme from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways. N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has been found to be more selective for PKC than other protein kinases, making it a valuable tool for studying PKC signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has also been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has several advantages for use in laboratory experiments. It is a selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has also been found to have unique biochemical and physiological effects, making it a potential therapeutic agent for cancer treatment and inflammatory diseases. However, N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has some limitations for use in laboratory experiments. It has a short half-life, which can limit its effectiveness in vivo. N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment and inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, future research could focus on developing more potent and selective inhibitors of PKC based on the structure of N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide. Overall, N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has the potential to be a valuable tool for studying various biological processes and developing new therapies for diseases.
Synthesis Methods
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide involves the reaction of 2-methylsulfonylbenzoyl chloride with 2-amino-5-nitroanisole in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide as a white crystalline solid. The purity of the compound can be increased through recrystallization using appropriate solvents.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has been used in scientific research to study various biological processes. It has been found to be a useful tool in investigating the role of protein kinases in signaling pathways. N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has been used to selectively inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide has also been used to study the role of PKC in cancer development and progression.
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-13-8-7-10(17(19)20)9-12(13)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMFCFQOKMWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{5-[(1E)-{[(1-methyl-1H-pyrrol-2-yl)formamido]imino}methyl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2914455.png)
![N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide](/img/structure/B2914456.png)


![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2914459.png)



![methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2914467.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2914470.png)
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2914472.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydro-1H-quinoline-7-carboxamide](/img/structure/B2914473.png)
![13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one](/img/structure/B2914474.png)
![Methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914477.png)